![molecular formula C14H17N B14266952 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine CAS No. 159804-83-8](/img/structure/B14266952.png)
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopentadienyl group and a methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The cyclopentadienyl group is introduced through a reaction between cyclopentadiene and an appropriate dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene from coal tar or by steam cracking of naphtha . The cyclopentadiene is then reacted with a suitable pyridine derivative under optimized conditions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cyclopentadienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Applications De Recherche Scientifique
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine involves its interaction with molecular targets through its cyclopentadienyl and pyridine moieties. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The pathways involved include coordination chemistry and organometallic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to the cyclopentadienyl group, commonly used in the synthesis of metallocenes.
Tetraphenylcyclopentadienone: Used as a building block for organic and organometallic compounds.
Cyclopentadienyl radical: An important intermediate in organic synthesis.
Uniqueness
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is unique due to its combination of a cyclopentadienyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
159804-83-8 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2-(2-cyclopenta-1,3-dien-1-yl-2-methylpropyl)pyridine |
InChI |
InChI=1S/C14H17N/c1-14(2,12-7-3-4-8-12)11-13-9-5-6-10-15-13/h3-7,9-10H,8,11H2,1-2H3 |
Clé InChI |
VLTHXVAIULCJOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=N1)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

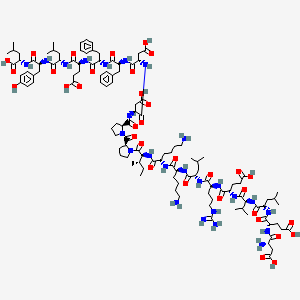

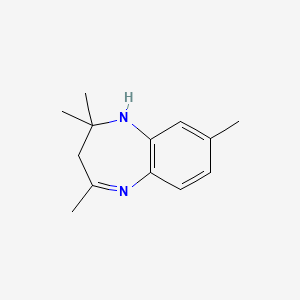
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

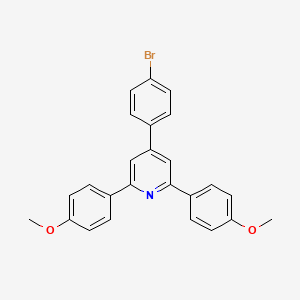
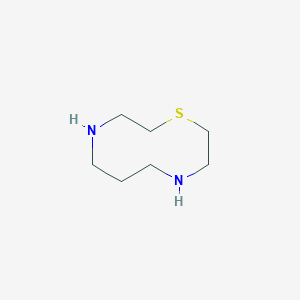
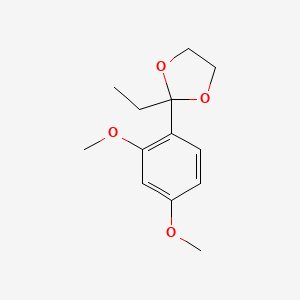
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
